7-Ethyl-5-methyl-6,8-dioxabicyclo[3.2.1]oct-3-ene
Overview
Description
“7-Ethyl-5-methyl-6,8-dioxabicyclo[3.2.1]oct-3-ene” is also known as “exo-Brevicomin”. It is an important semiochemical for a number of beetle species, including the highly destructive mountain pine beetle, Dendroctonus ponderosae . It has also been found in other insects and even in the African elephant . The molecular formula is C9H16O2 and the molecular weight is 156.2221 .
Molecular Structure Analysis
The molecular structure of “this compound” can be viewed using Java or Javascript . The IUPAC Standard InChI is InChI=1S/C9H16O2/c1-3-7-8-5-4-6-9(2,10-7)11-8/h7-8H,3-6H2,1-2H3 .Chemical Reactions Analysis
The first committed step in the synthesis of “this compound” involves decarboxylation or decarbonylation of ω-3-decenoic acid, which is derived from a longer-chain precursor via β-oxidation, to (Z)-6-nonen-2-ol . This secondary alcohol is converted to the known precursor, (Z)-6-nonen-2-one, and further epoxidized by a cytochrome P450 to 6,7-epoxynonan-2-one .Scientific Research Applications
Synthesis and Optical Activity
The synthesis of 7-Ethyl-5-methyl-6,8-dioxabicyclo[3.2.1]oct-3-ene, particularly its optically active form, has been a subject of interest. Masaki et al. (1988) synthesized an optically active form of this compound from (+)-(R, R)-diethyl tartrate, highlighting its significance as a pheromone in the adult male house mouse Masaki et al., 1988. This work underscores the potential of this compound in biological studies, especially in relation to animal behavior and communication.
Stereochemistry and Configuration
The absolute configuration and stereochemistry of this compound and its derivatives have been extensively studied. Ibrahim et al. (1990) synthesized enantiomers of this compound and established a correlation between the absolute configuration of the bicyclic rings and optical rotation Ibrahim et al., 1990. Understanding the stereochemistry is crucial for applications in synthetic chemistry and for understanding the biological activity of such compounds.
Role in Chemical Communication
This compound plays a significant role in chemical communication among various species. Francke et al. (1996) identified this compound as a naturally occurring isomer in the volatiles of mountain pine beetles Francke et al., 1996. Such studies contribute to our understanding of ecological interactions and the chemical basis of communication in nature.
Polymerization Studies
The compound has also been investigated in the context of polymerization. Okada et al. (1977) explored the cationic polymerization of 6,8-dioxabicyclo[3.2.1]oct-3-ene, a structurally similar compound, which yielded polymers with interesting properties Okada et al., 1977. Such research has implications for material science and the development of new polymers with specific characteristics.
Applications in Organic Synthesis
Moreover, this compound and related compounds have been used in various organic syntheses. This includes the synthesis of natural products and pheromones, demonstrating the compound's utility as a building block in synthetic organic chemistry Stepakov et al., 2009.
Mechanism of Action
Properties
IUPAC Name |
7-ethyl-5-methyl-6,8-dioxabicyclo[3.2.1]oct-3-ene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O2/c1-3-7-8-5-4-6-9(2,10-7)11-8/h4,6-8H,3,5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTGRTVQRUOULGI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C2CC=CC(O2)(O1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00977829 | |
Record name | 7-Ethyl-5-methyl-6,8-dioxabicyclo[3.2.1]oct-3-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00977829 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62255-25-8 | |
Record name | 3,4-Dehydrobrevicomin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062255258 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7-Ethyl-5-methyl-6,8-dioxabicyclo[3.2.1]oct-3-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00977829 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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